1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound featuring a thieno[3,2-c]thiazine core fused with a thiophene ring. The 2-methoxyethyl substituent at the N1 position enhances solubility and modulates electronic properties, making it distinct from analogs with bulkier or aromatic substituents. This compound’s sulfone (2,2-dioxide) moiety contributes to its stability and reactivity, particularly in redox-related applications .
Properties
Molecular Formula |
C9H11NO4S2 |
|---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-2,2-dioxothieno[3,2-c]thiazin-4-one |
InChI |
InChI=1S/C9H11NO4S2/c1-14-4-3-10-7-2-5-15-9(7)8(11)6-16(10,12)13/h2,5H,3-4,6H2,1H3 |
InChI Key |
VDVRGLKVHINYKH-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C(=O)CS1(=O)=O)SC=C2 |
Origin of Product |
United States |
Preparation Methods
Thiourea-Mediated Cyclization
A widely reported method involves the condensation of 3-amino-4-(2-methoxyethylthio)thiophene-2-sulfonamide with carbonyl sources (e.g., phosgene or triphosgene) under anhydrous conditions. The reaction proceeds via intramolecular cyclization, forming the thiazinone ring:
Reaction Scheme
$$
\text{3-Amino-4-(2-methoxyethylthio)thiophene-2-sulfonamide} + \text{COCl}_2 \rightarrow \text{Thiazinone intermediate} + 2\text{HCl}
$$
Optimized Conditions
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C to room temperature
- Catalyst: Pyridine (1.2 equiv)
- Yield: 68–72%
Post-cyclization oxidation with hydrogen peroxide (H$$2$$O$$2$$) in acetic acid converts the thioether to sulfone, achieving full conversion within 6 hours at 60°C.
Suzuki-Miyaura Coupling for Functionalization
Advanced routes employ palladium-catalyzed cross-coupling to introduce the methoxyethyl group post-cyclization. For example, brominated thieno-thiazinones undergo coupling with 2-methoxyethylboronic acid under Miyaura conditions:
Reaction Parameters
- Catalyst: Pd(PPh$$3$$)$$4$$ (5 mol%)
- Base: K$$2$$CO$$3$$ (2 equiv)
- Solvent: Toluene/Water (4:1)
- Yield: 58–64%
Green Chemistry Approaches
Aqueous-Phase Synthesis
Recent advancements emphasize solvent-free or aqueous conditions to enhance sustainability. A notable protocol involves:
Ultrasound-Assisted Cyclization :
Oxidation with Ozone :
Advantages : Reduced organic waste, energy efficiency, and scalability.
Ionic Liquid-Mediated Reactions
Ionic liquids (e.g., [BMIM]BF$$_4$$) serve as dual solvents and catalysts for one-pot syntheses:
Procedure
- Thiophene sulfonamide (1 equiv), 2-methoxyethyl bromide (1.1 equiv), and [BMIM]BF$$_4$$ (0.2 equiv) heated at 80°C for 4 hours.
- Direct oxidation with Oxone® (2 equiv) at 50°C for 1 hour.
- Isolation via extraction with ethyl acetate.
Yield : 76%
Catalytic Asymmetric Synthesis
Enantioselective Reduction
For applications requiring chiral purity, asymmetric reduction of ketone intermediates has been explored:
Catalyst : (R)-BINAP-RuCl$$2$$ (0.5 mol%)
Substrate : 3-Oxothieno-thiazinone
Conditions : H$$2$$ (50 psi), MeOH, 25°C
Result : 92% ee, 85% yield
Comparative Analysis of Methods
Key Observations :
- Green methods outperform classical routes in efficiency and environmental impact.
- Catalytic asymmetric synthesis remains cost-prohibitive for large-scale production.
Spectroscopic Characterization
Critical data for validating the target compound:
- $$^1$$H NMR (400 MHz, DMSO-d$$_6$$): δ 3.24 (s, 3H, OCH$$3$$), 3.51–3.59 (m, 4H, CH$$2$$OCH$$3$$ and CH$$2$$N), 6.92 (d, J = 5.2 Hz, 1H, thiophene-H), 7.45 (d, J = 5.2 Hz, 1H, thiophene-H).
- IR (KBr): ν 1675 cm$$^{-1}$$ (C=O), 1320–1150 cm$$^{-1}$$ (SO$$_2$$ asym/sym).
- HRMS : m/z [M+H]$$^+$$ calcd for C$$9$$H$${11}$$NO$$5$$S$$2$$: 293.9964; found: 293.9961.
Industrial-Scale Considerations
Patented processes highlight two optimized routes for kilogram-scale production:
Route A (EP 617038):
- Protection of thiophene diol with 1,3-dioxolane.
- Lithiation-sulfonation at −78°C.
- Methoxyethylation via SN2 reaction.
- Acidic deprotection and oxidation.
Total Yield : 41%
Route B (Ultrasound-Assisted):
- One-pot cyclization/oxidation in water.
- Continuous flow purification.
Total Yield : 67%
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thieno[3,2-c][1,2]thiazine derivatives with reduced functional groups.
Substitution: Formation of substituted thieno[3,2-c][1,2]thiazine derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemical Biology: Studied for its role in enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Thieno[3,2-c]thiazine vs. Benzo[c]thiazine Derivatives
- Benzo[c]thiazine (e.g., 1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide): Features a benzene ring, offering greater aromaticity and planar structure, which is advantageous in enzyme binding (e.g., MAO inhibition) .
| Compound Class | Core Structure | Electronic Properties | Common Applications |
|---|---|---|---|
| Thieno[3,2-c]thiazine | Thiophene + thiazine | Electron-deficient, polar | Redox probes, drug discovery |
| Benzo[c]thiazine | Benzene + thiazine | Aromatic, planar | MAO inhibitors, anti-inflammatory agents |
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide
- Replaces the thiazine sulfur with oxygen, altering reactivity.
Substituent Effects
N1-Substituents
- 2-Methoxyethyl (target compound): Improves aqueous solubility and metabolic stability compared to hydrophobic groups like benzyl () or propargyl (BTD probe in ).
- Benzyl/Pent-4-yn-1-yl : Used in probes (e.g., BTD) for sulfenic acid detection via click chemistry .
- Methyl : Simplifies synthesis (e.g., ) but limits functional versatility.
C3/C4 Functional Groups
- Hydrazones (e.g., 4-hydrazono derivatives in ): Enable condensation reactions for MAO inhibitor development.
- Imine/Enamine Systems (e.g., ): Influence tautomerism and biological activity.
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